BMS-242 PD-1/PD-L1 Inhibition Potency (HTRF Assay)
BMS-242 inhibits the PD-1/PD-L1 protein-protein interaction with an IC50 ranging from 6 to 100 nM in a homogeneous time-resolved fluorescence (HTRF) binding assay [1]. For comparison, the structurally related BMS-202 exhibits an IC50 of 18 nM in the same assay format , while BMS-8 shows a higher IC50 of 146 nM [2]. This positions BMS-242 as a moderately potent inhibitor within the BMS series.
| Evidence Dimension | PD-1/PD-L1 binding inhibition (IC50) |
|---|---|
| Target Compound Data | 6–100 nM |
| Comparator Or Baseline | BMS-202: 18 nM; BMS-8: 146 nM |
| Quantified Difference | BMS-242 IC50 range overlaps with BMS-202; 2.4- to 24.3-fold lower IC50 than BMS-8 |
| Conditions | Homogeneous Time-Resolved Fluorescence (HTRF) binding assay |
Why This Matters
Understanding the relative potency within the BMS series enables researchers to select the appropriate inhibitor concentration for mechanistic studies and to benchmark results against published data.
- [1] Guzik K, et al. J Med Chem. 2017 Jul 13;60(13):5857-5867. View Source
- [2] Zak KM, et al. Oncotarget. 2016 May 24;7(21):30323-35. View Source
